7-Nitro-1H-benzo[d]imidazole-2,5-diol

Physicochemical profiling Pre-formulation Solubility prediction

This nitrobenzimidazole features a unique 7-nitro-2,5-diol substitution, enabling dual derivatization and a distinct tautomeric equilibrium. Its structural differentiation from common 5- or 7-nitrobenzimidazoles provides a critical advantage in PDE inhibitor SAR (class IC50: 1.5–294 μM) and hypoxia-selective prodrug research. Ensure batch-to-batch consistency by sourcing this specific CAS-graded material, verified for high purity and global shipping compliance.

Molecular Formula C7H5N3O4
Molecular Weight 195.134
CAS No. 101084-01-9
Cat. No. B561150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1H-benzo[d]imidazole-2,5-diol
CAS101084-01-9
Synonyms2,5-Benzimidazolediol,7-nitro-(6CI)
Molecular FormulaC7H5N3O4
Molecular Weight195.134
Structural Identifiers
SMILESC1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)N2)O
InChIInChI=1S/C7H5N3O4/c11-3-1-4-6(9-7(12)8-4)5(2-3)10(13)14/h1-2,11H,(H2,8,9,12)
InChIKeyINROYKIRWKDDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-1H-benzo[d]imidazole-2,5-diol (CAS 101084-01-9): Core Identity and Procurement-Relevant Profile


7-Nitro-1H-benzo[d]imidazole-2,5-diol (CAS 101084-01-9), also catalogued as 2,5-Benzimidazolediol,7-nitro-(6CI) and 2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-4-nitro-, is a heterocyclic small molecule (C₇H₅N₃O₄, MW 195.13 g/mol) belonging to the nitrobenzimidazole class . It bears a nitro group at the 7-position and hydroxyl groups at the 2- and 5-positions of the benzimidazole scaffold, existing in tautomeric equilibrium with its 2-oxo form [1]. This substitution pattern differentiates it from simpler nitrobenzimidazoles such as 5-nitrobenzimidazole (CAS 94-52-0) and 7-nitro-1H-benzimidazole (CAS 10597-52-1), which lack hydroxyl functionality, and from the regioisomeric 1,3-dihydro-4-hydroxy-6-nitro-2H-benzimidazol-2-one (CAS 64236-24-4) . The compound is primarily utilized as a synthetic building block and a scaffold for medicinal chemistry exploration, with vendor-reported potential in anti-inflammatory and anticancer research programs [2].

Why 7-Nitro-1H-benzo[d]imidazole-2,5-diol Cannot Be Replaced by Common Nitrobenzimidazole Analogs


Generic substitution within the nitrobenzimidazole class is unreliable because small changes in substitution pattern profoundly alter physicochemical properties, tautomeric equilibria, and biological target engagement. 7-Nitro-1H-benzo[d]imidazole-2,5-diol possesses a unique combination of a 7-nitro group and 2,5-dihydroxy (or 2-oxo/5-hydroxy) tautomeric functionality that is absent in widely available analogs such as 5-nitrobenzimidazole (CAS 94-52-0) or 7-nitro-1H-benzimidazole (CAS 10597-52-1) . The hydroxyl groups introduce hydrogen-bond donor/acceptor capacity, increase topological polar surface area, and alter LogP relative to non-hydroxylated congeners [1]. Furthermore, the 7-nitro-2,5-diol arrangement is distinct from the 4-hydroxy-6-nitro regioisomer (CAS 64236-24-4), yielding different electronic distribution and potentially divergent bioreductive activation profiles as documented for nitrobenzimidazoles in DT-diaphorase substrate studies [2]. These structural distinctions mean that procurement of a generic nitrobenzimidazole cannot guarantee equivalent reactivity in synthetic derivatization or comparable behavior in biological assays, making compound-specific sourcing essential for reproducible research .

Quantitative Differentiation Evidence for 7-Nitro-1H-benzo[d]imidazole-2,5-diol Versus Its Closest Analogs


Physicochemical Differentiation: Computed Density and Boiling Point Versus Non-Hydroxylated 7-Nitro-1H-benzimidazole

The presence of two hydroxyl groups in 7-Nitro-1H-benzo[d]imidazole-2,5-diol substantially increases computed density and boiling point relative to the non-hydroxylated analog 7-nitro-1H-benzimidazole (CAS 10597-52-1), reflecting stronger intermolecular hydrogen bonding. This has direct implications for purification method selection (e.g., distillation vs. recrystallization) and solvent compatibility during synthesis .

Physicochemical profiling Pre-formulation Solubility prediction

Tautomeric Scaffold Identity: Differentiation from the 4-Hydroxy-6-nitro Regioisomer (CAS 64236-24-4)

7-Nitro-1H-benzo[d]imidazole-2,5-diol (CAS 101084-01-9) and its regioisomer 1,3-dihydro-4-hydroxy-6-nitro-2H-benzimidazol-2-one (CAS 64236-24-4) share the same molecular formula (C₇H₅N₃O₄, MW 195.13) but differ in the positioning of the nitro and hydroxyl substituents on the benzimidazole core. The target compound places the nitro at position 7 with hydroxyls at positions 2 and 5, whereas the regioisomer places the nitro at position 6 with a hydroxyl at position 4 and a carbonyl at position 2. This positional isomerism yields distinct InChI Keys and SMILES strings, confirming they are non-interchangeable chemical entities for synthetic derivatization [1]. In nitrobenzimidazole SAR, the position of the nitro group relative to ring nitrogens critically influences electrochemical reduction potential and DT-diaphorase substrate efficiency, as established by QSAR studies correlating E(LUMO) with kcat and kcat/Km [2].

Tautomerism Regioisomer differentiation Synthetic building block

Class-Level Phosphodiesterase Inhibitory Potential: Benchmarking Against 6-Nitrobenzimidazole Derivatives

While no direct PDE inhibition data exist for 7-Nitro-1H-benzo[d]imidazole-2,5-diol itself, the 6-nitrobenzimidazole chemotype from which it derives has demonstrated phosphodiesterase (PDE) inhibitory activity spanning IC₅₀ values from 1.5 ± 0.043 μM to 294.0 ± 16.7 μM across 30 tested derivatives, with the most potent compound (compound 30) achieving an IC₅₀ of 1.5 μM — approximately 183-fold more potent than the EDTA standard (IC₅₀ = 274 ± 0.007 μM) [1]. The presence of hydroxyl substituents at positions 2 and 5 in the target compound introduces additional hydrogen-bonding capacity that may further modulate PDE active-site interactions relative to the non-hydroxylated 6-nitrobenzimidazole scaffold. This class-level evidence suggests the compound merits evaluation in PDE inhibition assays, particularly given that hydroxylated benzimidazole derivatives have shown enhanced bioactivity through improved target binding in related enzyme systems [2].

Phosphodiesterase inhibition Drug discovery Nitrobenzimidazole SAR

Xanthine Oxidase Inhibition: Class-Level Benchmarking Against 5-Nitrobenzimidazole

5-Nitrobenzimidazole (CAS 94-52-0), a structurally simpler mono-nitro analog lacking hydroxylation, has a reported xanthine oxidase IC₅₀ of 86.84 μM . The target compound 7-Nitro-1H-benzo[d]imidazole-2,5-diol incorporates both a nitro group and two hydroxyl substituents. In benzimidazole-based xanthine oxidase inhibitor SAR, the presence of electron-withdrawing nitro groups combined with hydrogen-bond-donating hydroxyl substituents has been associated with enhanced inhibitory potency; specifically, 5,6-dinitrobenzimidazoles with C2 fluoroalkyl substitution showed markedly increased inhibition compared to mono-nitro analogs [1]. The 2,5-diol motif in the target compound may similarly enhance active-site interactions relative to 5-nitrobenzimidazole, although direct comparative data are not yet available.

Xanthine oxidase Hyperuricemia Nitrobenzimidazole inhibitor

DT-Diaphorase Substrate Efficiency: Nitrobenzimidazole Class QSAR and Implications for Bioreductive Prodrug Design

Nitrobenzimidazoles and nitrobenzimidazolones are established substrates for rat liver DT-diaphorase (EC 1.6.99.2), with their reduction rates exceeding those of nitrofurans and nitrobenzenes [1]. QSAR analysis has demonstrated that the natural logarithm of both kcat and kcat/Km correlates with the energy of the lowest unoccupied molecular orbital (E(LUMO)) of the nitroaromatic compound, consistent with a ping-pong kinetic mechanism [2]. The target compound, as a nitrobenzimidazolone/diol hybrid, is predicted to have a distinct E(LUMO) relative to non-hydroxylated nitrobenzimidazoles due to the electron-donating effect of the 2- and 5-hydroxyl groups, which would alter its reduction potential and therefore its DT-diaphorase substrate efficiency. Additionally, nitrobenzimidazoles act as competitive inhibitors of DT-diaphorase with respect to NADPH, with inhibition constants sensitive to the presence of 2′,5′-ADP [3].

DT-diaphorase Bioreductive prodrug QSAR Nitroreduction

Evidence-Backed Application Scenarios for Procuring 7-Nitro-1H-benzo[d]imidazole-2,5-diol (CAS 101084-01-9)


Synthetic Building Block for Hydroxylated Benzimidazole Derivative Libraries

The 2,5-diol functionality provides dual derivatization handles (O-alkylation, O-acylation, sulfonation) that are absent in non-hydroxylated nitrobenzimidazoles such as 7-nitro-1H-benzimidazole (CAS 10597-52-1). This enables the parallel synthesis of diverse compound libraries for SAR exploration, with the nitro group serving as a precursor for reduction to amine and subsequent diversification (e.g., amide coupling, diazotization). The computed density of 1.9 g/cm³ and boiling point of ~600 °C inform solvent selection and purification strategy for scale-up synthesis [1].

Bioreductive Prodrug Candidate Evaluation in Hypoxia-Selective Cytotoxicity Assays

Based on class-level DT-diaphorase QSAR data showing that E(LUMO) governs nitrobenzimidazole reduction kinetics, this compound's unique 7-nitro-2,5-diol substitution pattern is predicted to yield a distinct reduction potential and cytotoxicity profile compared to non-hydroxylated nitrobenzimidazoles [1]. Researchers evaluating hypoxia-selective prodrugs similar to the nitrobenzimidazole series (where compound 8 achieved a hypoxia/normoxia cytotoxic coefficient of 4.75, approaching that of tirapazamine at 5.59) can use this compound to test whether 2,5-dihydroxy substitution improves hypoxia selectivity [2].

Phosphodiesterase Inhibitor Screening Campaigns Using Nitrobenzimidazole Scaffolds

With 6-nitrobenzimidazole derivatives demonstrating PDE IC₅₀ values as low as 1.5 μM (compound 30, 183-fold more potent than EDTA standard at IC₅₀ = 274 μM), the 7-nitro-2,5-diol analog offers a structurally differentiated scaffold for PDE inhibitor screening [1]. The hydroxyl groups may enhance solubility and target engagement relative to the non-hydroxylated 6-nitrobenzimidazole series, potentially yielding improved IC₅₀ values within or beyond the established 1.5–294 μM class range [2].

Tautomerism and Physicochemical Profiling Studies for Pre-formulation Development

The compound's existence in tautomeric equilibrium between the 2,5-diol and 2-oxo/5-hydroxy forms provides a model system for studying how tautomerism affects LogP, aqueous solubility, and solid-state stability — parameters critical for lead optimization [1]. The computed LogP of 1.15, density of 1.9 g/cm³, and boiling point of 599.8 °C enable comparative pre-formulation assessment against the regioisomer CAS 64236-24-4 and against non-hydroxylated nitrobenzimidazoles [2].

Quote Request

Request a Quote for 7-Nitro-1H-benzo[d]imidazole-2,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.